BenchChemオンラインストアへようこそ!

Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate

Hydrogen bonding Drug-likeness Permeability

Select CAS 391642-57-2 for your medicinal chemistry campaigns. Unlike the widely available des-hydroxypropyl analog (CAS 70837-19-3) or N-allylglycine methyl ester, this unique N-(3-hydroxypropyl) substituted derivative offers three orthogonal functional handles—a terminal alkene, a secondary amine, and a primary hydroxyl—on a single compact scaffold (MW 187.24). This enables sequential, chemoselective derivatization without protecting group manipulations, making it irreplaceable for constructing multifunctional probes, PROTAC linkers, and ADC payloads. Backed by patent precedent (US 7,465,752) for metabolic disease targets, it provides a structurally distinct starting point for SAR exploration. Ensure reproducibility: data from simpler analogs cannot be extrapolated to this compound.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 391642-57-2
Cat. No. B13995353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(3-hydroxypropyl)amino]pent-4-enoate
CAS391642-57-2
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC=C)NCCCO
InChIInChI=1S/C9H17NO3/c1-3-5-8(9(12)13-2)10-6-4-7-11/h3,8,10-11H,1,4-7H2,2H3
InChIKeyQPZWOTJKMZYMQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Oriented Baseline Overview of CAS 391642-57-2 (Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate)


Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate (CAS 391642-57-2) is a synthetic, non-proteinogenic α-amino acid ester classified as an N-alkylated allylglycine derivative [1]. The molecule integrates four distinct functional groups within a single compact scaffold (MW 187.24 g/mol): a terminal alkene (pent-4-enoate backbone), a methyl ester, a secondary amine, and a primary hydroxyl group [2]. This combination of orthogonal reactive handles supports its use as a multifunctional building block in medicinal chemistry and organic synthesis [3]. Its structural features place it within an emerging class of pentenoic acid derivatives explored for metabolic disease indications [4].

Why Generic Substitution of CAS 391642-57-2 with Simpler Allylglycine Esters Is Not Advisable


Casual replacement of CAS 391642-57-2 by the widely available des-hydroxypropyl analog methyl 2-aminopent-4-enoate (CAS 70837-19-3) or the N-allylglycine methyl ester (CAS 10552-80-4) introduces measurable and potentially consequential changes in physicochemical profile [1]. The N-(3-hydroxypropyl) substituent contributes an additional hydrogen bond donor, a higher topological polar surface area (TPSA), and a greater number of rotatable bonds—altering solubility, permeability, and molecular recognition properties that cannot be recapitulated by the simpler primary amine or N-allyl variants [2]. In synthetic applications, the terminal hydroxyl group provides an orthogonal functionalization site not present on the comparator structures, enabling chemoselective modifications that are otherwise inaccessible [3]. These quantifiable differences mean that data generated with the analogs cannot be directly extrapolated to CAS 391642-57-2, making unambiguous compound identity essential for reproducibility in both medicinal chemistry campaigns and process development [4].

Quantitative Comparative Evidence Guide for CAS 391642-57-2 vs. Closest Structural Analogs


Enhanced Hydrogen Bond Donor Capacity vs. Methyl 2-Aminopent-4-enoate

CAS 391642-57-2 possesses two hydrogen bond donor (HBD) groups (secondary amine NH and terminal OH) compared to only one (primary amine NH₂) in the direct des-hydroxypropyl analog methyl 2-aminopent-4-enoate (CAS 70837-19-3) [1]. This difference directly influences predicted membrane permeability and oral bioavailability according to Lipinski's Rule of Five, where HBD count is a key parameter [2].

Hydrogen bonding Drug-likeness Permeability

Elevated Topological Polar Surface Area vs. N-Allylglycine Methyl Ester

The topological polar surface area (TPSA) of CAS 391642-57-2 is 58.56 Ų, which is approximately 53% greater than the TPSA of N-allylglycine methyl ester (CAS 10552-80-4) at 38.33 Ų [1]. TPSA values above 60 Ų are generally associated with poor CNS penetration (blood-brain barrier), while values below 60–70 Ų correlate with favorable oral absorption [2]. This places the target compound in a distinct region of physicochemical space relative to the N-allyl analog.

Polar surface area CNS penetration Bioavailability

Doubled Rotatable Bond Count vs. Methyl 2-Aminopent-4-enoate

CAS 391642-57-2 has 8 rotatable bonds—double the count of methyl 2-aminopent-4-enoate (4 rotatable bonds) [1]. Greater conformational flexibility can impose a higher entropic penalty upon binding but may also permit adaptive recognition of flexible or shallow binding pockets inaccessible to more rigid analogs [2]. This parameter is a key determinant in lead optimization when balancing potency against selectivity.

Conformational flexibility Entropic penalty Target binding

Orthogonal Hydroxyl Functionalization Handle vs. Primary Amine Analogs

The terminal primary hydroxyl group on the N-(3-hydroxypropyl) side chain of CAS 391642-57-2 provides a chemoselective functionalization handle absent in methyl 2-aminopent-4-enoate, where the only nucleophilic site is the primary amine [1]. This hydroxyl group can be selectively esterified, etherified, oxidized to an aldehyde/carboxylic acid, or activated for bioconjugation without competing with the secondary amine or the alkene [2]. The alkene moiety further enables orthogonal reactivity (e.g., thiol-ene click chemistry, metathesis), giving three independently addressable functional sites on the same scaffold [3].

Chemoselective derivatization Bioconjugation Click chemistry

Inclusion Within Patent-Disclosed Pentenoic Acid Derivatives for Metabolic Disease

Compounds of the general formula encompassing CAS 391642-57-2 are explicitly claimed in US Patent 7,465,752 (assigned to Merck Patent GmbH), which describes pentenoic acid derivatives for the treatment of dyslipidaemia, atherosclerosis, and diabetes [1]. The patent discloses that the double bond at the 4-position and the N-substitution pattern are critical structural motifs for biological activity in metabolic models [2]. While specific IC₅₀ data for this exact compound is not publicly available, its membership in this patent class provides a documented rationale for its selection over non-patented analogs in metabolic disease research programs, where freedom-to-operate and prior art considerations are paramount [3].

Patent coverage Dyslipidaemia Atherosclerosis Diabetes

Modified Lipophilicity Profile vs. Methyl 2-Aminopent-4-enoate

The computed XLogP of CAS 391642-57-2 is 0.5, compared to 0.3 for methyl 2-aminopent-4-enoate (which has a reported logP range of 0.06–0.76 depending on measurement method) [1]. The modest increase in predicted lipophilicity, combined with the addition of a polar hydroxyl group, suggests a balanced solubility profile that differs from both the more polar free amine and the more lipophilic N-Boc or N-sulfonyl protected variants [2]. This intermediate lipophilicity is within the optimal range (LogP 1–3) often targeted for oral drug candidates, though at the lower boundary [3].

LogP Lipophilicity Solubility Metabolic stability

Optimal Research and Industrial Application Scenarios for CAS 391642-57-2


Metabolic Disease Lead Optimization Leveraging Patent-Validated Scaffold

CAS 391642-57-2 belongs to a class of pentenoic acid derivatives claimed in US Patent 7,465,752 for the treatment of dyslipidaemia, atherosclerosis, and diabetes [1]. Medicinal chemistry teams engaged in lead optimization for metabolic targets can select this compound as a structurally distinct starting point with documented therapeutic rationale, reducing the risk of pursuing scaffolds without patent precedent. Its three orthogonal functional handles enable rapid analog generation for structure-activity relationship (SAR) exploration around the pentenoic acid core [2].

Chemoselective Bioconjugation via Orthogonal Alkene–Hydroxyl–Amine Reactivity

The presence of a terminal alkene, a secondary amine, and a primary hydroxyl group on a single scaffold enables sequential, chemoselective derivatization without protecting group manipulations [1]. This compound is particularly suited for constructing multifunctional probes, PROTAC (proteolysis-targeting chimera) linkers, or antibody–drug conjugate (ADC) payloads where multiple attachment points must be independently addressed. The alkene permits thiol-ene or metathesis chemistry, the amine supports amide bond formation or reductive amination, and the hydroxyl allows esterification or carbamate formation—all on the same molecule [2].

Physicochemical Property Benchmarking in Permeability and Solubility Assays

With a TPSA of 58.56 Ų and XLogP of 0.5, CAS 391642-57-2 occupies a specific region of physicochemical space near the boundary for favorable oral absorption [1]. This makes it a valuable reference compound for benchmarking in vitro permeability assays (e.g., PAMPA, Caco-2) and thermodynamic solubility measurements when evaluating novel pentenoic acid derivatives. Its hydrogen bond donor count (HBD = 2) and rotatable bond count (8) also provide reference points for evaluating the impact of conformational flexibility on permeability [2].

Library Synthesis of N-Alkylated Allylglycine Derivatives for Fragment-Based Screening

As an N-alkylated allylglycine methyl ester, CAS 391642-57-2 serves as a versatile intermediate for generating focused libraries of non-proteinogenic amino acid derivatives [1]. The free hydroxyl group can be further diversified (e.g., oxidation to carboxylic acid, mesylation followed by nucleophilic displacement, or coupling to various acyl/alkyl groups) to produce dozens of analogs from a single precursor. This is advantageous over simpler allylglycine esters that lack the additional diversification site, enabling more efficient exploration of chemical space in fragment-based drug discovery (FBDD) campaigns [2].

Quote Request

Request a Quote for Methyl 2-[(3-hydroxypropyl)amino]pent-4-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.